Adenylosuccinic acid
Vue d'ensemble
Description
Adenylosuccinic acid (ASA) is a purine ribonucleoside monophosphate that plays a role in the nucleotide cycle metabolite . It was once investigated as an orphan drug for clinical application in Duchenne muscular dystrophy (DMD) . ASA participates in purine recycling and energy homeostasis and might be crucial for averting inflammation and other forms of cellular stress during intense energy demand and maintaining tissue biomass and glucose disposal .
Synthesis Analysis
This compound can be synthesized from 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine in three steps. The final product, this compound, is obtained by removing the protecting groups from the compound and phosphorylating it with dibenzyl phosphorochloridate .
Molecular Structure Analysis
The molecular formula of this compound is C14H18N5O11P . The average molecular weight is 463.2934 and the monoisotopic molecular weight is 463.074042955 . The InChI key is OFBHPPMPBOJXRT-DPXQIYNJSA-N .
Chemical Reactions Analysis
This compound is a substrate of the enzyme adenylosuccinase in the purine metabolism pathway. It is converted from IMP by adenylosuccinate synthetase . In alanine, aspartate, and glutamate metabolism pathway, it is converted from L-aspartate and a product of adenylosuccinate synthetase .
Physical and Chemical Properties Analysis
This compound has a density of 2.2±0.1 g/cm3. Its boiling point is 921.9±75.0 °C at 760 mmHg. The vapor pressure is 0.0±0.3 mmHg at 25°C. The enthalpy of vaporization is 140.4±3.0 kJ/mol and the flash point is 511.3±37.1 °C .
Applications De Recherche Scientifique
Role in Duchenne Muscular Dystrophy
Adenylosuccinic acid (ASA) has been identified as a novel inducer of nuclear factor erythroid 2-related factor-2 (Nrf2), a master regulator of the antioxidant and cytoprotective response to cell stress. This property of ASA has implications for modifying the progression of Duchenne muscular dystrophy (DMD) in both dystrophic mdx mice and human DMD patients, suggesting a potential therapeutic application in managing this condition (Rybalka et al., 2020).
Enzyme Function in Purine Biosynthesis
Adenylosuccinate lyase, a key enzyme involved in the de novo purine biosynthetic pathway, is crucial for both cellular replication and metabolism. It catalyzes two separate reactions, playing an integral role in the addition of nitrogen at two different positions in adenosine monophosphate. This enzyme's function is vital in maintaining proper cellular metabolism, and mutations in the human enzyme can lead to severe clinical consequences, including mental retardation with autistic features (Toth & Yeates, 2000).
Potential Chemotherapeutic Target
The enzyme adenylosuccinate lyase, used in parasite nucleotide salvage pathways, is found to be significantly expressed in the trematode parasite Schistosoma mansoni. Due to its importance in the parasite's metabolism and the similarity of its structure to human adenylosuccinate lyase, it presents as a potential chemotherapeutic target for treating infections caused by this parasite (Foulk et al., 2002).
Understanding Neurological Disorders
Mutations in adenylosuccinate lyase are associated with severe neurological disorders, including epilepsy and mental retardation. The study of these mutations can offer insights into the neurological presentation, diagnostics, and potential therapeutic approaches for conditions such as adenylosuccinate lyase deficiency. These insights are crucial for developing better management strategies for patients with these disorders (Jurecka et al., 2012).
Structural Insights and Disease Implications
The structure of adenylosuccinate lyase from different organisms, including Pyrobaculum aerophilum and Bacillus subtilis, has been studied to understand its role in purine biosynthesis. This research providesvaluable insights into the enzyme's stability, catalytic activity, and the implications of its structural features on various diseases. The structural analysis of these enzymes offers a deeper understanding of the molecular basis of diseases caused by mutations in adenylosuccinate lyase, such as neurological disorders and metabolic imbalances (Toth et al., 2000), (Palenchar & Colman, 2003).
Mécanisme D'action
Target of Action
Adenylosuccinic acid primarily targets the enzyme Adenylosuccinate Synthetase Isozyme 1 . This enzyme plays a crucial role in the purine nucleotide cycle, which is involved in the recycling of purine and energy homeostasis .
Mode of Action
It is known to participate in the purine nucleotide cycle (pnc), a crucial biochemical pathway involved in energy homeostasis . Under low energy conditions, AMP exits the PNC and enters the adenylate kinase (AK) reaction to generate two molecules of ADP . These are then transported across the mitochondrial membranes via adenine nucleotide translocase for re-phosphorylation by ATP synthase (Complex V) .
Biochemical Pathways
This compound is a key intermediate in the purine nucleotide cycle . This cycle is essential for the recycling of purines and the maintenance of energy homeostasis within the cell . The compound might also play a role in averting inflammation and other forms of cellular stress during periods of intense energy demand .
Pharmacokinetics
The absorption kinetics, tissue distribution, protein binding, route of elimination, half-life, and clearance of this compound are currently unknown .
Result of Action
It is believed to play a crucial role in maintaining tissue biomass and glucose disposal . It may also help avert inflammation and other forms of cellular stress during periods of intense energy demand .
Action Environment
It is known that the compound’s action can be influenced by the energy conditions within the cell . For example, under low energy conditions, the compound participates in the adenylate kinase reaction to generate ADP .
Safety and Hazards
When handling Adenylosuccinic acid, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Adenylosuccinic acid is a derivative of purine nucleotide and is a key intermediate in the biosynthesis of adenosine monophosphate (AMP). It is formed by the condensation of IMP and aspartic acid, accompanied by the decomposition of GTP . This compound can be decomposed by adenylosuccinate lyase to generate adenosine monophosphate and fumarate .
Cellular Effects
This compound plays a vital role in purine recycling and energy homeostasis. It may also be crucial for averting inflammation and other forms of cellular stress during intense energy demand and maintaining tissue biomass and glucose disposal . It has been observed to increase the viability of myoblasts across a dose range of 10 nM to 1 mM .
Molecular Mechanism
This compound is synthesized by adenylosuccinate synthetase using inosine monophosphate (IMP), aspartate, and guanosine triphosphate (GTP). Under low energy conditions, AMP exits the purine nucleotide cycle and enters the adenylate kinase (AK) reaction to generate two molecules of ADP that are transported across the mitochondrial membranes via adenine nucleotide translocase for re-phosphorylation by ATP synthase .
Temporal Effects in Laboratory Settings
This compound has been observed to be non-toxic to human myoblasts in vitro and its acute systemic toxicity in mice is low, with an LD50 greater than 5000 mg/kg . Some background necrotic foci in the liver, kidney, and gastrointestinal tract have been observed, which may warrant follow-up sub-/chronic oral exposure studies .
Dosage Effects in Animal Models
In animal models, this compound has been found to be non-toxic, with an LD50 greater than 5000 mg/kg . Increased motor activity was observed in the first 0.25 hours and transient diarrhea was observed from 8–12 hours following the 5000 mg/kg this compound treatment .
Metabolic Pathways
This compound is an important intermediate in the de novo purine biosynthesis pathway. It is an intermediate in the interconversion of purine nucleotides inosine monophosphate (IMP) and adenosine monophosphate (AMP) .
Transport and Distribution
Predictive ADMET modelling suggests that this compound is unlikely to cross the gut barrier based on molecular size and polarity, and therefore is probably not bioavailable to target tissues .
Subcellular Localization
Given its role in the purine nucleotide cycle and energy homeostasis, it is likely to be found in the cytoplasm where these processes occur .
Propriétés
IUPAC Name |
(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28)/t5-,6+,9+,10+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBHPPMPBOJXRT-VWJPMABRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N[C@@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5O11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864869 | |
Record name | Succinyladenosine 5′-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adenylsuccinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000536 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19046-78-7 | |
Record name | Adenylosuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19046-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspartyl adenylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019046787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenylosuccinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04418 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Succinyladenosine 5′-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADENYLOSUCCINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1B4ZJ0IIV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Adenylsuccinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000536 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.